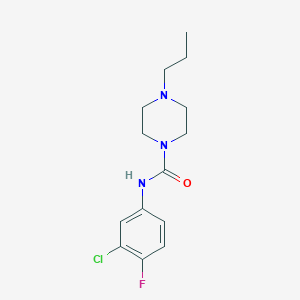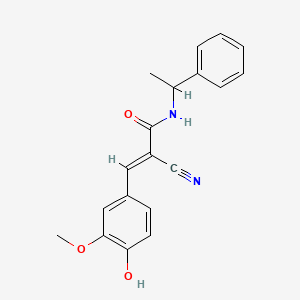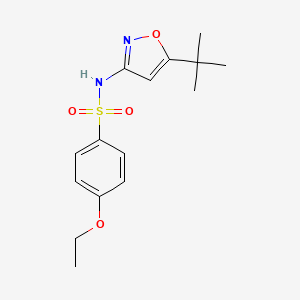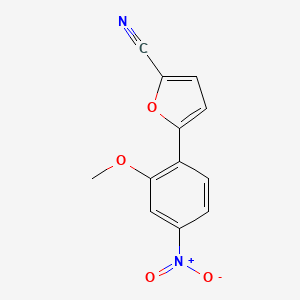
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It has also been shown to reduce the frequency and severity of seizures in animal models. Additionally, this compound has been found to exhibit anxiolytic and anti-addictive effects, suggesting its potential therapeutic applications in anxiety and addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
Orientations Futures
There are several potential future directions for the study of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide. These include further investigation of its therapeutic potential in neurological disorders such as epilepsy, addiction, and anxiety. Additionally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new treatments for these disorders. Finally, the use of this compound as a tool compound to study the role of GABA in various physiological and pathological conditions may provide valuable insights into the underlying mechanisms of these disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 4-propylpiperazine in the presence of a coupling agent and a base to form the intermediate compound. The intermediate is then reacted with carboxylic acid to yield the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied in various preclinical and clinical studies. It has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, this compound has been found to enhance the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-2-5-18-6-8-19(9-7-18)14(20)17-11-3-4-13(16)12(15)10-11/h3-4,10H,2,5-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOWYPPCJGFNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)

![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)

![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)

![6-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5365457.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5365471.png)
![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5365500.png)
![3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)